N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide
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Overview
Description
N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide: is a chemical compound that belongs to the class of dithiazepane derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a dithiazepane ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide typically involves the reaction of 2,5-difluoroaniline with a suitable dithiazepane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiazepane derivatives
Substitution: Substituted dithiazepane derivatives
Scientific Research Applications
N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or sensors.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as a precursor or intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide can be compared with other similar compounds, such as:
N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: This compound also contains a difluorophenyl group but is attached to a pyrazine ring instead of a dithiazepane ring. It may exhibit different biological activities and chemical properties.
1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: This compound features a difluorophenyl group attached to a propenone moiety. It is studied for its anticancer properties and may have different reactivity compared to the dithiazepane derivative.
The uniqueness of this compound lies in its dithiazepane ring structure, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2OS2/c12-8-1-2-9(13)10(7-8)14-11(16)15-3-5-17-18-6-4-15/h1-2,7H,3-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJXBROXCRSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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